Caffeic Acid - 71693-97-5

Caffeic Acid

Catalog Number: EVT-10885733
CAS Number: 71693-97-5
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols.
Caffeic Acid is a natural product found in Salvia miltiorrhiza, Salvia plebeia, and other organisms with data available.
Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.
Caffeic Acid can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Caffeic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Black Cohosh (part of); Comfrey Root (part of); Arctium lappa Root (part of) ... View More ...
Source

Caffeic acid is primarily sourced from plants. It can be extracted from various fruits, vegetables, and herbs. Notably, it is abundant in coffee beans and propolis—a resinous substance produced by bees that contains numerous beneficial compounds . The concentration of caffeic acid varies among different plant species and environmental conditions.

Classification

Caffeic acid belongs to the class of organic compounds known as phenolic acids. It is categorized under hydroxycinnamic acids, which are characterized by a phenolic ring with hydroxyl groups attached to it. This classification highlights its structural features and biological significance in plant metabolism and human health .

Synthesis Analysis

Methods of Synthesis

Caffeic acid can be synthesized through various methods:

  1. Direct Catalysis: This method involves the esterification of caffeic acid with phenethyl alcohol using different catalysts such as sulfuryl chloride or toluene-p-sulfonic acid. Yields can vary significantly depending on the catalyst used .
  2. Acyl Chloride Method: In this approach, caffeic acid reacts with sulfuryl chloride to form an acyl chloride intermediate, which is then reacted with phenethyl alcohol to yield caffeic acid derivatives .
  3. Modified Wittig Reaction: This environmentally friendly method utilizes water as a solvent to synthesize caffeic acid derivatives efficiently at moderate temperatures .
  4. Knoevenagel Condensation: This method involves the reaction of caffeic acid with aldehydes or ketones to form derivatives through condensation reactions .

Technical Details

The choice of synthesis method impacts the yield and purity of the final product. For example, using sulfuryl chloride as a catalyst can achieve yields up to 86%, while other methods may result in lower yields due to side reactions or harsh conditions .

Molecular Structure Analysis

Structure

Caffeic acid has a molecular formula of C9H10O4C_9H_{10}O_4 and a molar mass of approximately 178.18 g/mol. The structure features two hydroxyl groups attached to a phenolic ring and an unsaturated side chain:

Structure HO C6H3(OH)CH=CHCOOH\text{Structure }\quad \text{HO C}_6\text{H}_3(\text{OH})-\text{CH}=CH-\text{COOH}

Data

  • Chemical Name: 3,4-dihydroxycinnamic acid
  • CAS Number: 331-39-5
  • Melting Point: Approximately 190 °C
  • Solubility: Soluble in water, ethanol, and methanol.
Chemical Reactions Analysis

Reactions Involving Caffeic Acid

Caffeic acid participates in several chemical reactions:

  1. Esterification: Caffeic acid can react with alcohols to form esters through an esterification reaction facilitated by acids or other catalysts.
  2. Oxidation: It can undergo oxidation reactions to form various derivatives that exhibit enhanced biological activities.
  3. Condensation Reactions: Caffeic acid can participate in condensation reactions with aldehydes or ketones to form more complex polyphenolic compounds.

Technical Details

The efficiency of these reactions often depends on the reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, the use of high-performance liquid chromatography (HPLC) is common for analyzing reaction products due to its sensitivity and reproducibility .

Mechanism of Action

Process

Caffeic acid exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells, which is crucial for preventing cellular damage associated with chronic diseases.

Data

Studies have shown that caffeic acid can modulate various signaling pathways involved in inflammation and apoptosis (programmed cell death). For example, it inhibits the expression of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Characteristic odor typical of phenolic compounds
  • Taste: Bitter taste commonly associated with coffee.

Chemical Properties

  • pH: Slightly acidic when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong oxidizing agents; undergoes polymerization under certain conditions.
Applications

Scientific Uses

Caffeic acid has several applications in scientific research:

  1. Pharmaceuticals: Used in developing drugs for treating inflammation, cancer, and cardiovascular diseases due to its bioactive properties.
  2. Cosmetics: Incorporated into skincare products for its antioxidant effects that help protect skin from oxidative damage.
  3. Food Industry: Used as a natural preservative due to its antimicrobial properties.

Research continues into synthesizing new derivatives of caffeic acid that may offer enhanced therapeutic benefits or reduced side effects compared to existing treatments .

Biosynthesis Pathways and Metabolic Engineering

Shikimate-Chorismate-Phenylpropanoid Axis in Plant Systems

Caffeic acid biosynthesis in plants originates from the shikimate pathway, which converts primary carbon metabolites into aromatic amino acids. Phosphoenolpyruvate and erythrose-4-phosphate condense to form 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), proceeding through shikimate to chorismate—the branch point for phenylalanine and tyrosine synthesis [2] [6]. Chorismate mutase converts chorismate to prephenate, which is subsequently aminated and aromatized to yield phenylalanine and tyrosine. These amino acids serve as precursors for the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) initiates the deamination of phenylalanine to trans-cinnamic acid [3] [8].

In the phenylpropanoid axis, cinnamic acid undergoes cytochrome P450-mediated hydroxylation by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. Subsequent hydroxylation at the 3-position by p-coumarate 3-hydroxylase (C3H)—a membrane-bound P450 enzyme—yields caffeic acid. This pathway is tightly regulated by developmental cues and environmental stressors (e.g., drought), which modulate transcriptional activation of pathway enzymes [3] [8] [10].

Table 1: Key Enzymes in Plant-Based Caffeic Acid Biosynthesis

EnzymeFunctionCofactors
Chorismate mutaseConverts chorismate to prephenateNone
Phenylalanine ammonia-lyaseDeaminates phenylalanine to cinnamic acidNone
Cinnamate 4-hydroxylaseHydroxylates cinnamic acid at C4NADPH, cytochrome P450
p-Coumarate 3-hydroxylaseHydroxylates p-coumaric acid at C3NADPH, cytochrome P450

Enzymatic Hydroxylation Mechanisms: Phenylalanine Ammonia-Lyase, Cinnamate 4-Hydroxylase, and p-Coumarate 3-Hydroxylase Catalysis

Phenylalanine ammonia-lyase catalyzes the non-oxidative deamination of phenylalanine to trans-cinnamic acid, eliminating ammonia and forming a carbon-carbon double bond. This enzyme employs a conserved Mett-Ser-Gly catalytic triad, forming a covalent adduct with the substrate during catalysis [3] [7]. Cinnamate 4-hydroxylase belongs to the CYP73A subfamily of cytochrome P450 monooxygenases. It requires NADPH and molecular oxygen to hydroxylate cinnamic acid at the para position, with reaction kinetics influenced by membrane localization and electron transport via cytochrome b₅ [8].

p-Coumarate 3-hydroxylase (C3H, CYP98A) completes caffeic acid synthesis via meta-hydroxylation of p-coumaric acid. Unlike bacterial systems, plant C3H exhibits strict substrate specificity for esterified p-coumarate (e.g., p-coumaroyl shikimate) and cannot hydroxylate free acids efficiently [7] [9]. This bottleneck complicates heterologous expression in microbial hosts due to endoplasmic reticulum membrane dependency and complex electron transport requirements [5] [9].

Microbial Biotransformation Strategies for Enhanced Yield

Microbial platforms circumvent plant-specific limitations by employing bacterial hydroxylases that bypass cytochrome P450 dependencies. The Escherichia coli 4-hydroxyphenylacetate 3-hydroxylase complex (4HPA3H), composed of flavin reductase (HpaC) and oxygenase (HpaB), hydroxylates p-coumaric acid directly to caffeic acid using flavin adenine dinucleotide (FAD) and NADH [1] [5]. This system achieves higher activity (5.37 × 10⁻³ U/mg) toward free p-coumaric acid than plant C3H [5].

Table 2: Microbial Hydroxylase Systems for Caffeic Acid Production

Enzyme SystemHostSubstrateActivity
4HPA3H (HpaB/HpaC)E. colip-Coumaric acid5.37 × 10⁻³ U/mg
Sam5 (C3H from S. espanaensis)S. fradiaep-Coumaric acid2.44 × 10⁻³ U/mg
HpaB (P. aeruginosa) + HpaC (S. enterica)S. cerevisiaeL-Tyrosine289.4 mg/L

Additionally, tyrosine ammonia-lyase from Rhodobacter capsulatus converts tyrosine directly to p-coumaric acid, which is channeled to 4HPA3H for hydroxylation. Combined with optimized NADPH/FAD cofactor regeneration, this strategy yielded 50.2 mg/L caffeic acid in shake-flask cultures [5] [9].

Genetic Modulation of Escherichia coli for Heterologous Production

Escherichia coli engineering focuses on:1. Precursor Amplification:- Knockout of transcriptional repressor tyrR and competitive pathway genes (pheA, pykA) to elevate tyrosine availability [1] [4].- Expression of feedback-resistant variants of 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (AroGfbr) and chorismate mutase/prephenate dehydrogenase (TyrAfbr) to increase carbon flux toward tyrosine. Strains with these modifications achieve >43 g/L tyrosine [1].

  • Cofactor Optimization:
  • Overexpression of ribA (GTP cyclohydrolase II) and ribB (3,4-dihydroxy-2-butanone 4-phosphate synthase) to augment FAD pools, enhancing 4HPA3H activity by 48% [1] [4].
  • Transporter Engineering:
  • Transcriptomic mining under caffeic acid stress identified 19 upregulated transporters. Overexpression of ycjP (an ABC transporter permease) increased titer to 775.7 mg/L by mitigating cytotoxicity [4].
  • Co-expression of betaine biosynthesis genes improved osmotolerance, enabling 7,922 mg/L caffeic acid in 5-L fermenters—the highest reported microbial titer [4].

Table 3: Genetic Modifications in Engineered E. coli for Caffeic Acid Synthesis

Modification TargetGene/PathwayImpact on Caffeic Acid Titer
Competing pathway knockoutΔtyrR, ΔpheA, ΔpykA2.1-fold increase
FAD cofactor enhancementribA, ribB overexpression48% activity boost
Transporter overexpressionycjP775.7 mg/L (shake flask)
Fermentation optimizationBetaine addition7,922 mg/L (5-L fermenter)

Properties

CAS Number

71693-97-5

Product Name

Caffeic Acid

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+

InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O

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